

Process Development and Scale-Up Strategy for Enzalutamide (CAS 1096815-82-5)

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Compound of Interest

Compound Name:	2-(2,4-Difluorophenyl)propanenitrile
CAS No.:	1096815-82-5
Cat. No.:	B2498491

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A Practical Guide to Thiohydantoin Ring Formation Executive Summary

This Application Note details the process chemistry and scale-up considerations for Enzalutamide (CAS 1096815-82-5), a second-generation androgen receptor antagonist used in the treatment of castration-resistant prostate cancer (CRPC).

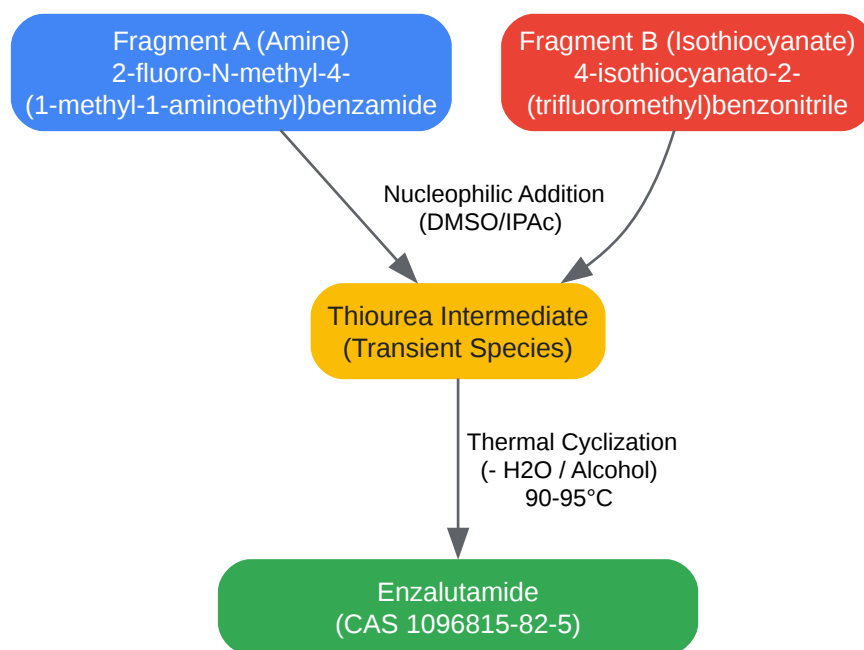
While early medicinal chemistry routes utilized microwave irradiation for the critical thiohydantoin ring closure—a method unsuitable for multi-kilogram production—this guide focuses on a robust, thermal cyclization pathway. The protocol emphasizes the convergent synthesis strategy, coupling an amino-ester or amino-amide fragment with an isothiocyanate, followed by a controlled crystallization to reject potent impurities without chromatographic separation.

Chemical Context & Retrosynthetic Analysis

The synthesis of Enzalutamide hinges on the formation of the 5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl core. From a process perspective, a convergent approach is superior to linear elongation as it minimizes the handling of toxic intermediates (specifically the isothiocyanate) and maximizes throughput.

Strategic Route: The recommended pathway involves the nucleophilic addition of Fragment A (the amine) to Fragment B (the isothiocyanate) to form a thiourea intermediate, which undergoes intramolecular cyclization.

- Fragment A: 2-fluoro-N-methyl-4-(1-methyl-1-aminoethyl)benzamide
- Fragment B: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile^{[1][2][3]}



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Figure 1: Convergent retrosynthetic strategy for Enzalutamide focusing on the critical thiohydantoin ring closure.

Critical Process Parameters (CPPs)

Successful scale-up requires strict control over specific variables that influence the impurity profile, particularly the hydrolysis of the isothiocyanate or the incomplete cyclization of the thiourea.

Parameter	Specification	Rationale (Causality)
Solvent System	DMSO / Isopropyl Acetate (2:1)	DMSO solubilizes the polar urea intermediate; IPAc acts as an antisolvent during workup and mitigates DMSO's high boiling point issues.
Reaction Temp	90°C ± 5°C	Lower temperatures (<80°C) result in stalled thiourea intermediates. Higher temperatures (>100°C) degrade the nitrile group on Fragment B.
Moisture Content	< 0.1% w/w	Water competes with the amine for the isothiocyanate, forming urea impurities that are difficult to crystallize out.
Stoichiometry	1.0 : 1.2 (Amine : Isothiocyanate)	Slight excess of Fragment B drives the reaction to completion; excess Fragment B is easier to purge in the mother liquor than unreacted Amine.

Detailed Scale-Up Protocol

Safety Warning: Fragment B (Isothiocyanate) is a potential sensitizer and toxic. All operations must be conducted in a fume hood with appropriate PPE. DMSO penetrates skin and can carry toxic solutes into the body.

Phase A: Coupling and Cyclization

- Reactor Setup: Equip a glass-lined reactor (or round-bottom flask for pilot scale) with an overhead stirrer, temperature probe, reflux condenser, and nitrogen inertion line.
- Charging:

- Charge Fragment A (1.0 equiv) into the reactor.
- Add DMSO (2.0 volumes relative to Fragment A mass).
- Add Isopropyl Acetate (IPAc) (1.0 volume).
- Note: The biphasic or semi-soluble mixture is normal at this stage.
- Reagent Addition:
 - Add Fragment B (1.2 equiv) in a single portion.
 - Rinse addition funnel with a small amount of IPAc.
- Reaction:
 - Heat the mixture to 90°C.
 - Maintain agitation at 90°C for 24 hours.
 - IPC (In-Process Control): Sample after 20 hours. Analyze by HPLC. Target: < 1.0% remaining thiourea intermediate.
- Workup (The "Self-Validating" Step):
 - Cool the reaction mass to 60°C.
 - Add Water (3.0 volumes) slowly. Observation: This induces precipitation of the crude product.
 - Cool further to 20°C and stir for 2 hours to maximize yield.
 - Filter the solids.^{[3][4][5]} Wash the cake with water (2 x 2 volumes) to remove residual DMSO.

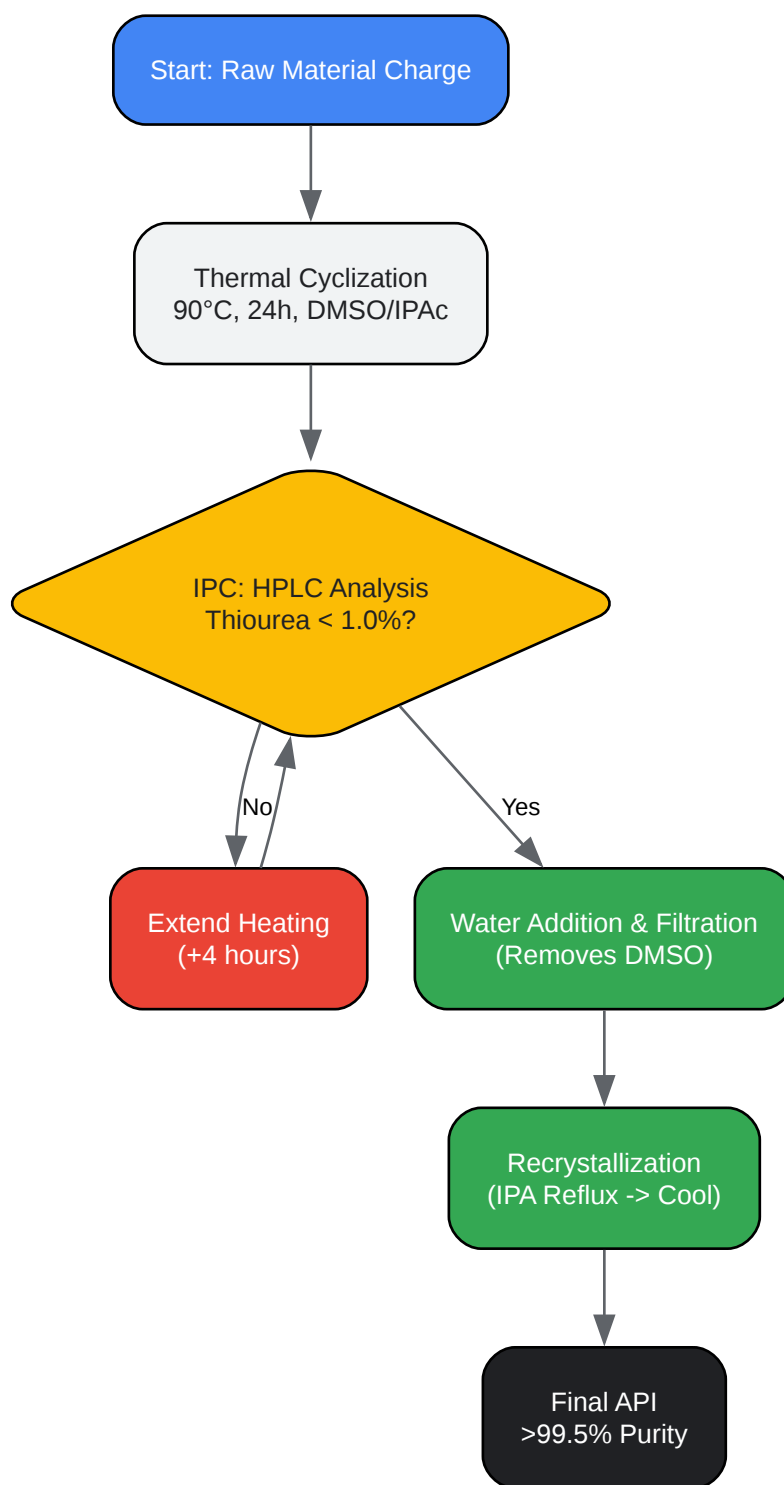
Phase B: Purification via Crystallization

Chromatography is avoided to ensure scalability.

- Dissolution: Transfer the wet cake back to the reactor. Add Isopropyl Alcohol (IPA) (5 volumes). Heat to reflux (82°C) until a clear solution is obtained.
- Polishing: If necessary, perform a hot filtration to remove mechanical particulates.
- Crystallization:
 - Cool the solution slowly to 60°C.
 - Seeding (Optional but Recommended): Add 0.5% w/w pure Enzalutamide seed crystals to induce uniform polymorph formation.
 - Cool to 0-5°C over a period of 4 hours.
- Isolation: Filter the white crystalline solid. Wash with cold IPA (1 volume).
- Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow & Logic

The following diagram illustrates the logical flow and decision gates for the synthesis.



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Figure 2: Step-by-step process workflow including In-Process Control (IPC) decision gates.

Quality Control & Troubleshooting

Issue	Probable Cause	Corrective Action
Low Yield	High solubility in mother liquor	Ensure water ratio in quench is sufficient (DMSO is a powerful solvent). Cool to <5°C during filtration.
Impurity: Hydrolysis Product	Water in DMSO or wet reagents	Dry solvents over molecular sieves. Ensure reactor is inerted with Nitrogen.[4]
Color Issues	Oxidation of sulfur	Degas solvents before heating. Use high-purity Fragment B.

Final Specifications (Target):

- Appearance: White to off-white crystalline powder.
- Purity (HPLC): > 99.5%.[5][6][7]
- Single Impurity: < 0.10%.
- Residual DMSO: < 5000 ppm (ICH limit).

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